molecular formula C13H11Cl2NO B5726923 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol

3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol

Cat. No. B5726923
M. Wt: 268.13 g/mol
InChI Key: JNLBPEFJUBUZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, also known as DCPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPIQ is a quinoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to bind to acetylcholinesterase and inhibit its activity, leading to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to enhanced cholinergic neurotransmission. Moreover, this compound has been studied for its potential use as a fluorescent probe for imaging of biological systems.

Advantages and Limitations for Lab Experiments

3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Moreover, further studies are needed to determine the toxicity and safety of this compound in vivo.

Synthesis Methods

3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol can be synthesized through various methods, including the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacryloyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacrylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. These methods have been optimized to yield high purity this compound.

Scientific Research Applications

3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been studied for its potential use as a fluorescent probe for imaging of biological systems. Moreover, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.

properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLBPEFJUBUZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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